N,N-Bis(2-chloroethyl)-phosphorodiamidicAcidPhenylEster
CAS No.: 18374-36-2
Cat. No.: VC21091632
Molecular Formula: C10H15Cl2N2O2P
Molecular Weight: 297.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18374-36-2 |
---|---|
Molecular Formula | C10H15Cl2N2O2P |
Molecular Weight | 297.11 g/mol |
IUPAC Name | N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
Standard InChI | InChI=1S/C10H15Cl2N2O2P/c11-6-8-14(9-7-12)17(13,15)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,15) |
Standard InChI Key | GYGHJWLSOOKTQZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OP(=O)(N)N(CCCl)CCCl |
Canonical SMILES | C1=CC=C(C=C1)OP(=O)(N)N(CCCl)CCCl |
Introduction
Chemical Identity and Structure
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester is an organophosphorus compound characterized by its phosphorodiamidic structure with a phenyl ester moiety and bis(2-chloroethyl) substituents. This compound belongs to a class of phosphorodiamidate derivatives that have garnered interest in medicinal chemistry and cancer research.
Basic Identification Parameters
Parameter | Value |
---|---|
Chemical Name | N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester |
CAS Registry Number | 18374-36-2 |
Molecular Formula | C₁₀H₁₅Cl₂N₂O₂P |
Synonyms | Phenyl N,N-bis(2-chloroethyl)phosphorodiamidate |
Classification | Organophosphorus compound, Phosphorodiamidate |
The chemical structure features a phenyl group attached to a phosphorus atom, which is also bound to two nitrogen atoms. One nitrogen bears two 2-chloroethyl groups, characteristic of nitrogen mustard derivatives with potential alkylating properties . This structural arrangement contributes to the compound's potential biological activity and chemical reactivity.
Physical and Chemical Properties
Based on its structural characteristics and related organophosphorus compounds, N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester typically exhibits distinct physical and chemical properties that influence its applications and handling requirements.
Chemical Reactivity
The presence of bis(2-chloroethyl) moieties suggests potential reactivity in nucleophilic substitution reactions, which is significant for its possible biological mechanisms of action . The nitrogen mustard functional group in the compound indicates possible alkylating properties, particularly in the formation of aziridinium intermediates that can interact with biological macromolecules.
Biological Activities and Mechanisms
The biological profile of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester draws significant interest due to structural similarities with established therapeutic agents, particularly those used in cancer treatment.
Relationship to Established Therapeutic Agents
The structural features of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester share similarities with cyclophosphamide and other nitrogen mustard derivatives that function as alkylating agents in cancer chemotherapy. These agents typically cross-link DNA, interfering with replication and transcription processes in rapidly dividing cells . The phosphorodiamidate moiety may confer distinct pharmacokinetic properties compared to conventional nitrogen mustards.
Research Applications
N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester has potential applications in several research domains, particularly in medicinal chemistry focused on anticancer agent development.
Cancer Research Applications
The compound's potential alkylating properties make it relevant for cancer research, particularly in studies exploring novel phosphoramide mustard derivatives with improved specificity or reduced toxicity profiles. Related compounds have been investigated for their activity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents .
Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies exploring the impact of different structural modifications on biological activity. Such research aids in understanding how changes to the core phosphorodiamidate structure affect parameters such as cytotoxicity, selectivity, and pharmacokinetics.
Related Compounds and Derivatives
The structural framework of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester is related to several classes of compounds with established research or therapeutic applications.
Other Phosphorodiamidate Derivatives
Several structurally related compounds have been reported in the scientific literature, including:
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O-benzyl N,N'-bis(2-chloroethyl)phosphorodiamidate (CAS: 84681-49-2)
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N,N-Bis(2-chloroethyl)phosphorodiamidic Acid Cyclohexylamine Salt (CAS: 1566-15-0)
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2-Chloroethyl N,N-bis(2-chloroethyl)-N'-propylphosphorodiamidate (CAS: 78218-98-1)
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Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, (3-chloropropyl) ester (CAS: 78218-88-9)
These compounds differ in the nature of substituents on the phosphorodiamidate backbone, which can significantly impact their physicochemical properties and biological activities.
Comparison with Cyclophosphamide and Related Agents
N,N-Bis(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide (cyclophosphamide) represents one of the most widely studied and clinically utilized phosphoramide mustards. Unlike the direct alkylating capacity of N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester, cyclophosphamide functions as a prodrug requiring metabolic activation by hepatic enzymes to release the active phosphoramide mustard .
Current Research Trends and Future Perspectives
Recent Developments
Recent research has explored various structural modifications to phosphorodiamidate compounds to enhance their therapeutic potential. These include:
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Development of sulfonyl-containing aldophosphamide analogues as potential anticancer prodrugs that release cytotoxic phosphoramide mustards via β-elimination
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Investigation of 2-{[2-(substituted amino)ethyl]sulfonyl}ethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidates for treating cancer, both alone and in combination with other anticancer therapies
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Creation of novel phosphoramide compounds with improved targeting capabilities or reduced systemic toxicity profiles
Future Research Directions
Future research on N,N-Bis(2-chloroethyl)-phosphorodiamidic Acid Phenyl Ester and related compounds may focus on:
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Exploring structure-activity relationships to optimize biological activity while minimizing off-target effects
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Developing targeted delivery systems to improve the therapeutic index
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Investigating combination therapies with established cancer treatments
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Expanding applications beyond oncology to other therapeutic areas
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